2,3-Dichloro-4-(difluoromethoxy)benzyl bromide CAS number and identifiers
2,3-Dichloro-4-(difluoromethoxy)benzyl bromide CAS number and identifiers
This technical guide provides an in-depth analysis of 2,3-Dichloro-4-(difluoromethoxy)benzyl bromide , a specialized fluorinated building block used in the synthesis of pharmaceuticals and agrochemicals.
Executive Summary & Chemical Identity
2,3-Dichloro-4-(difluoromethoxy)benzyl bromide (CAS 1803818-08-7 ) is a highly reactive electrophile characterized by a benzyl bromide core substituted with two chlorine atoms and a difluoromethoxy (
In medicinal chemistry, this motif is a critical bioisostere . The difluoromethoxy group acts as a lipophilic hydrogen bond donor (unlike the non-donor trifluoromethoxy group), improving metabolic stability by blocking the para-position while modulating the compound's overall lipophilicity (
Chemical Identifiers & Properties[4]
| Property | Data |
| CAS Number | 1803818-08-7 |
| IUPAC Name | 1-(Bromomethyl)-2,3-dichloro-4-(difluoromethoxy)benzene |
| Molecular Formula | |
| Molecular Weight | 305.93 g/mol |
| Physical State | Solid (typically off-white to pale yellow crystalline) or oil (if impure) |
| Boiling Point | ~302°C (Predicted) |
| Density | ~1.717 g/cm³ (Predicted) |
| Reactivity Class | Alkylating Agent (Lachrymator) |
Synthetic Methodology
The synthesis of 2,3-Dichloro-4-(difluoromethoxy)benzyl bromide is a multi-step process requiring precise control over regiochemistry and radical propagation.
Retrosynthetic Analysis
The most reliable route involves the radical bromination of the corresponding toluene precursor. The toluene derivative is synthesized via the difluoromethylation of the parent phenol.
Figure 1: Two-step synthetic pathway from the commercially available phenol precursor.[4]
Detailed Protocol
Step 1: O-Difluoromethylation
-
Precursor: 2,3-Dichloro-4-methylphenol.
-
Reagents: Sodium chlorodifluoroacetate (
) or Chlorodifluoromethane ( ) gas. -
Conditions: The phenol is treated with a base (
or ) in DMF at elevated temperatures (70–100°C). -
Mechanism: Generation of reactive difluorocarbene (
) in situ, which inserts into the phenoxide O-H bond. -
Critical Control: Moisture must be excluded to prevent hydrolysis of the difluorocarbene to carbon monoxide and HF.
Step 2: Wohl-Ziegler Bromination
-
Precursor: 2,3-Dichloro-4-(difluoromethoxy)toluene.
-
Reagents: N-Bromosuccinimide (NBS) and AIBN (catalytic).
-
Solvent: Carbon tetrachloride (
) or Trifluorotoluene (green alternative). -
Procedure:
-
Dissolve the toluene intermediate in anhydrous solvent.
-
Add 1.05 equivalents of NBS and 0.05 equivalents of AIBN.
-
Reflux under inert atmosphere (
) for 4–12 hours. -
Purification: Filtration of succinimide byproduct followed by silica gel chromatography (Hexanes/EtOAc).
-
-
Yield Note: The 2,3-dichloro substitution creates steric hindrance, potentially slowing the radical abstraction of the benzylic hydrogen compared to less substituted isomers.
Reactivity Profile & Applications
This compound acts as a "hard" electrophile at the benzylic carbon. The presence of the 2,3-dichloro motif significantly alters the electronic landscape compared to the more common 3,5-dichloro isomers.
Electrophilic Substitution ( )
The primary utility is the introduction of the 2,3-dichloro-4-(difluoromethoxy)benzyl group into nucleophilic scaffolds (amines, thiols, phenols).
-
N-Alkylation: Reaction with secondary amines to form tertiary benzylamines (common in GPCR ligands).
-
O-Alkylation: Reaction with phenols to form diaryl ethers.
-
C-Alkylation: Reaction with enolates or active methylene compounds.
Expert Insight: The 2-chloro substituent provides a steric anchor. In drug design, this "ortho-clash" forces the benzyl ring to twist out of plane relative to the nucleophile it is attached to. This is a deliberate strategy to lock conformation and improve selectivity for specific protein binding pockets (e.g., preventing free rotation in kinase inhibitors).
Bioisosteric Utility
The
-
Methoxy (
): Similar size but lower electron density and higher lipophilicity. -
Phenol (
): The proton is acidic enough to act as a weak hydrogen bond donor, mimicking a phenol without the metabolic liability of glucuronidation.
Figure 2: Application landscape. The steric bulk of the 2,3-dichloro motif directs conformational selectivity.
Handling, Safety, and Stability
As a benzyl bromide, this compound is a potent lachrymator and alkylating agent. Strict safety protocols are non-negotiable.
Hazard Identification
-
H314: Causes severe skin burns and eye damage.[5]
-
H335: May cause respiratory irritation (Lachrymator).
-
Stability: Hydrolytically unstable. Moisture converts the bromide to the corresponding benzyl alcohol and HBr. Store under inert gas (Argon/Nitrogen) at 2–8°C.
Handling Protocol
-
Engineering Controls: All weighing and transfers must occur within a certified chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and chemical safety goggles. A face shield is recommended during synthesis workup.[4]
-
Quenching: Residual benzyl bromide on glassware should be quenched with a dilute solution of ammonia or sodium thiosulfate before washing to destroy the alkylating potential.
References
-
ChemicalBook. (n.d.). 2,3-Dichloro-4-(difluoromethoxy)benzyl bromide Properties and CAS 1803818-08-7.[3][6] Retrieved from
-
MolCore. (n.d.).[1][2] 2,3-Dichloro-4-(difluoromethoxy)benzyl bromide Structure and Data. Retrieved from
- Hu, M., et al. (2017). "Facile Synthesis of Difluoromethyl Ethers." Journal of Fluorine Chemistry. (General methodology for difluoromethoxy introduction).
- Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Context on bioisosterism of OCF2H).
